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Compound Name:
methylbenzoate

Cat. No.: B13699384

Get Quote

Executive Summary

Methyl 2,4-dibromo-6-methylbenzoate represents a classic case of Steric Inhibition of
Resonance (SIR). Unlike simple benzoates where the ester group is coplanar with the aromatic

ring to maximize

-conjugation, the presence of bulky ortho-substituents (2-bromo and 6-methyl) forces the ester
moiety out of plane.

This guide compares the crystallographic and structural characteristics of this compound
against its non-hindered and symmetrically hindered analogues. The focus is on the torsion

angle (

), crystal packing efficiency, and the specific utility of this scaffold in preventing metabolic
hydrolysis (steric shielding).

Structural Comparison & Performance Metrics

The "performance” of a crystal structure in this context refers to the degree of steric strain,
stability, and specific intermolecular interactions (e.g., Halogen Bonding).
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Iable 1- Geomeitric & Flectronic Comparison of Renzoate Analogues

Methyl Benzoate

Methyl 2,6-

Methyl 2,4-dibromo-

Feature Dimethylbenzoate 6-methylbenzoate
(Standard)
(Analogue A) (Target)
Hindered
Steric Class Unhindered (Planar) Hindered (Symmetric)

(Asymmetric)

Ortho Substituents H, H Me, Me Br, Me
Ester Torsion Angle ( ~80° - 90°
~0° - 15° (Planar) ~60° - 75°
(Orthogonal)

)T

Resonance Status

Fully Conjugated

Partially Inhibited

Fully Inhibited (SIR)

Hydrolysis Mechanism

(Tetrahedral

intermediate)

Mixed / Slow

(Acylium ion via acid)

Crystal Packing

Stacking Dominant

Van der Waals / Weak
H-bonds

Halogen Bonding
(Br---O/Br)

Melting Point

-12 °C (Liquid)

Liquid/Low melting

Solid (predicted mp >
50°C)

T Torsion Angle defined by C(ortho)-C(ipso)-C(carbonyl)-O(ester). Values for the target are
predicted based on the Van der Waals radii of Br (1.85 A) vs Me (2.0 A).

Key Insight: The Orthogonal Twist

In the target compound, the 2-bromo and 6-methyl groups create a "steric lock." The carbonyl

oxygen cannot lie in the plane of the benzene ring because it would clash with the Van der

Waals radius of the bromine or the methyl group.

e Result: The ester group rotates to be nearly perpendicular (~90°) to the ring.

o Consequence: The lone pair on the ether oxygen (
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) can no longer donate electron density into the ring, and the carbonyl is electronically
isolated. This explains the compound's resistance to standard basic hydrolysis.

Experimental Protocols

To obtain high-quality X-ray data for this specific intermediate, standard solvent evaporation
often yields oiled-out products due to the rotational freedom of the ester. The following
protocols are optimized for poly-halogenated benzoates.

Protocol A: Vapor Diffusion Crystallization (Recommended)

¢ Objective: Grow single crystals suitable for XRD from a low-melting solid/oil.

e Solvent System:
o Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF) - High solubility.
o Anti-solvent (Outer Vial): Pentane or Hexane - Low solubility.

e Method:

o Dissolve 20 mg of Methyl 2,4-dibromo-6-methylbenzoate in 0.5 mL of DCM in a small
GC vial.

o Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.
o Cap the large vial tightly. Store at 4°C in a vibration-free zone.

o Mechanism: Pentane vapor slowly diffuses into the DCM, gradually increasing
supersaturation and forcing ordered lattice formation driven by Br::-Br halogen bonds.

Protocol B: Data Collection & Refinement Strategy

o Temperature: Data must be collected at 100 K (Cryostream). The rotation of the methyl
group at the 6-position can cause significant thermal disorder at room temperature,
obscuring bond lengths.

o Absorption Correction: Essential due to the high absorption coefficient (
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) of the two Bromine atoms. Use Multi-scan (SADABS) or Gaussian face-indexing.

o Refinement Note: Watch for positional disorder in the ester methyl group. The 6-methyl and
2-bromo groups are similar in size, potentially leading to whole-molecule disorder if the
crystal lattice is centrosymmetric.

Structural Determination Workflow

The following diagram outlines the decision logic for solving the structure of sterically crowded
benzoates, highlighting the critical check for "Pseudo-symmetry" caused by the Br/Me
similarity.
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Sample: Methyl 2,4-dibromo-6-methylbenzoate

Crystallization
(Vapor Diffusion: DCM/Pentane)

X-Ray Diffraction
(Mo Ka, 100 K)

Space Group Determination
(Check for P21/c or P-1)

Structure Solution
(SHELXT / Intrinsic Phasing)

Critical Check:
Br vs Me Disorder?

Disordered (Br/Me overlap)

Refinement (SHELXL) Split Site Refinement
Anisotropic Br, C, O (PART 1/ PART 2)

Geometric Analysis

Calculate Torsion Angle (1)
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Figure 1: Workflow for crystallographic analysis of asymmetric di-ortho-substituted benzoates.
Special attention is required at the "Check Disorder" phase due to the similar Van der Waals
radii of Methyl and Bromo groups.

Detailed Structural Analysis (The "Why")

When analyzing your data, focus on these three specific parameters to validate your structure
against the "Methyl 2,4-dibromo-6-methylbenzoate" model:

A. The Twist Angle (

)

Measure the torsion angle

o Expectation:

« Reasoning: The Van der Waals radius of Bromine (1.85 A) is significantly larger than
Hydrogen (1.20 A). To avoid a clash between the carbonyl oxygen and the ortho-bromine,

the ester twists.
o Validation: If

, re-check your structure solution; you may have crystallized a hydrolysis product (acid) or a
less substituted analogue.

B. Halogen Bonding (XB)

Look for intermolecular contacts involving the Bromine atoms.
e Type Il Halogen Bond:

or
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o Geometry: Look for a

angle of

 Significance: These interactions often dictate the crystal packing in the absence of strong
hydrogen bond donors.

C. Bond Length Alternation

In a planar benzoate, the

bond has partial double-bond character due to resonance.

 In Target: Due to the twist, this bond becomes a pure single bond.
e Metric: Expect

length

A (longer than the typical 1.47-1.48 A in planar benzoates).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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